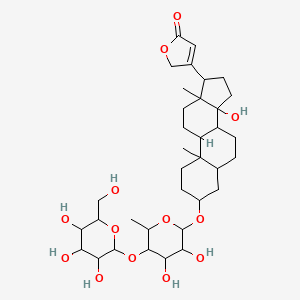
Dipalmitin, >=99.0%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Dipalmitin, >=99.0% is a useful research compound. Its molecular formula is C70H136O10 and its molecular weight is 1137.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality Dipalmitin, >=99.0% suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dipalmitin, >=99.0% including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Enzymatic Synthesis in Supercritical Carbon Dioxide : Dipalmitin can be enzymatically synthesized from palmitic acid and glycerol in supercritical carbon dioxide (scCO2). This method showed a high conversion rate of palmitic acid (81%) and yield of dipalmitin (69.44%) with low enzyme concentration. The immobilized enzyme displayed excellent operational stability under these conditions, making this a promising approach for dipalmitin synthesis (Tao, Li, Qu, & Zhang, 2013).
Preparation by Fractionation Method : A fractionation method involving glycerolysis of palmitic acid was used to prepare dipalmitin. This method achieved a high dipalmitin content of up to 89.80% after purification. The method was practical due to higher yield, ease of preparation, and lower requirements for starting materials (Ismail, Cheow, & Chong, 2011).
Acyl Migration Study in Diglycerides : Research on acyl migration in diglycerides like dipalmitin revealed that the equilibrium between 1,2-dipalmitin and 1,3-dipalmitin varies with the isomerisation temperature, suggesting the relative rates of esterification of primary and secondary hydroxyl groups influence this equilibrium (Freeman & Morton, 1966).
Biological Evaluation in Cancer Research : Dipalmitin derivatives have been synthesized and evaluated for their biological activity, particularly in cancer research. For example, 1-β-D-arabinofuranosylcytosine-5'-diphosphate-L-1,2-dipalmitin demonstrated inhibitory effects on the growth of cancer cells (Maccoss, Ryu, & Matsushita, 1978).
Phospholipid Derivatives in Drug Delivery : Dipalmitin has been used to create phospholipid derivatives of nucleoside analogs, which act as prodrugs with enhanced catabolic stability. These derivatives show potential for improving drug efficacy and reducing side effects in treatments like chemotherapy (Matsushita, Ryu, Hong, & Maccoss, 1981).
Isomerisation with Lipase Catalysis : Research has shown that lipase-catalyzed isomerisation of 1,2-dipalmitin into 1,3-dipalmitin occurs, highlighting the role of water in this enzymatic process. This study contributes to the understanding of lipid transformations and enzymatic mechanisms (Heisler, Rabiller, & Hublin, 1991).
Gastric Protective Activity : Dipalmitin, in combination with other lipids, has demonstrated gastric protective activity in rats. This finding suggests potential applications in developing treatments for gastric conditions (Lichtenberger, Romero, Kao, & Dial, 1990).
properties
IUPAC Name |
(2-hexadecanoyloxy-3-hydroxypropyl) hexadecanoate;(3-hexadecanoyloxy-2-hydroxypropyl) hexadecanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C35H68O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-31-33(36)32-40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-32-33(31-36)40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h2*33,36H,3-32H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJTQAHPLAOYWPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCCCC.CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C70H136O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1137.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dipalmitin, >=99.0% | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

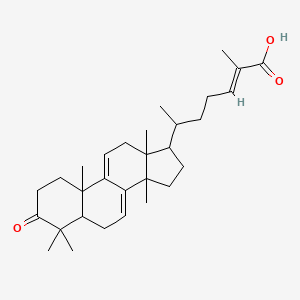
![methyl 3-[12-(3-hydroxyprop-1-en-2-yl)-4,8-dimethyl-5-[(E)-6-methyl-7-oxohept-5-en-2-yl]-13-tetracyclo[7.5.0.01,13.04,8]tetradecanyl]propanoate](/img/structure/B8236106.png)
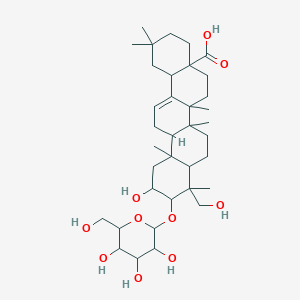
![5,7-Dihydroxy-3-[5-hydroxy-6-(hydroxymethyl)-3,4-bis[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]oxan-2-yl]oxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B8236117.png)
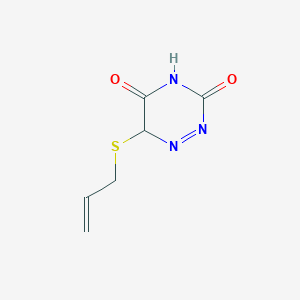
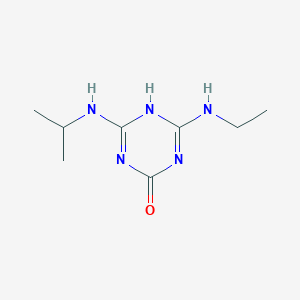
![5,11-Dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B8236140.png)
![(3S,4R)-1-(4-fluorophenyl)-3-[(3R)-3-(2-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one](/img/structure/B8236151.png)

![5-Hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxychromen-4-one](/img/structure/B8236154.png)
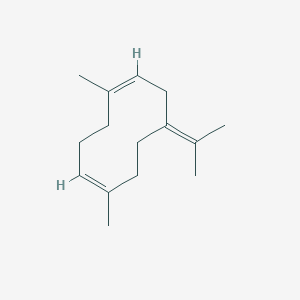
![[1,4',6',12',17',17'-Hexamethyl-18'-(3,4,5-trihydroxyoxan-2-yl)oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docos-13-ene]-3'-yl] acetate](/img/structure/B8236167.png)
![[18,19,21-Triacetyloxy-20-(acetyloxymethyl)-24-(furan-2-carbonyloxy)-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-22-yl] pyridine-3-carboxylate](/img/structure/B8236185.png)
